![molecular formula C17H21N3O2S B2779811 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea CAS No. 497060-43-2](/img/structure/B2779811.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea, or DMPT, is an organic molecule with a variety of applications in scientific research. It has been used for a variety of purposes, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent for the detection of certain compounds. DMPT is also used in biochemical and physiological experiments, as it has been shown to have a variety of biochemical and physiological effects. In Additionally, the advantages and limitations of using DMPT in laboratory experiments will be discussed, along with potential future directions for research.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The compound has been studied for its catalytic properties. Researchers have explored its use as a catalyst in organic reactions. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride. This methodology allowed the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . The green metrics associated with these synthetic reactions make this approach environmentally friendly.
Biological Activity and Medicinal Chemistry
The compound’s unique structure, incorporating both a triazole ring and aromatic moieties, makes it interesting for biological studies. Triazole derivatives are known to exhibit diverse biological effects. In particular, β-azolyl ketones, like our compound, have been explored for their potential as fungicides, bactericides, and herbicides . Further investigations could focus on its interactions with biological targets and potential therapeutic applications.
Analytical Chemistry and Detection Methods
Developing analytical methods for detecting and quantifying this compound is essential. Researchers could explore techniques such as HPLC, GC-MS, or spectroscopy. Its presence in natural samples, pharmaceutical formulations, or environmental matrices could be monitored.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-21-15-6-5-13(10-16(15)22-2)7-9-19-17(23)20-12-14-4-3-8-18-11-14/h3-6,8,10-11H,7,9,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCVRSMOFRMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

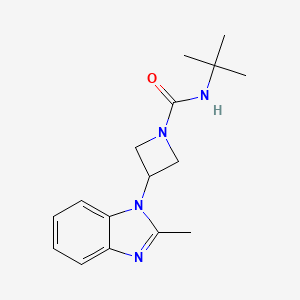
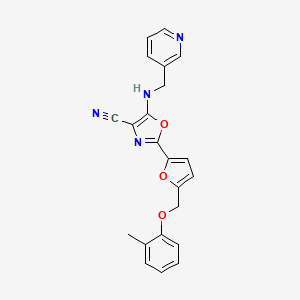
![7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779733.png)




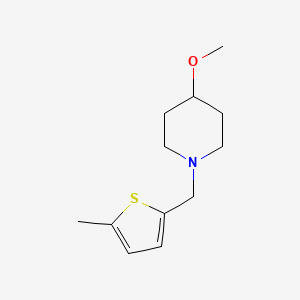
![3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2779741.png)
![4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2779743.png)

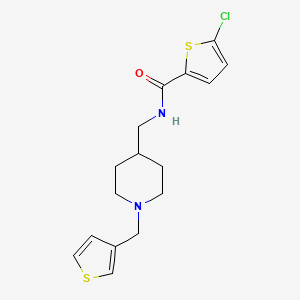
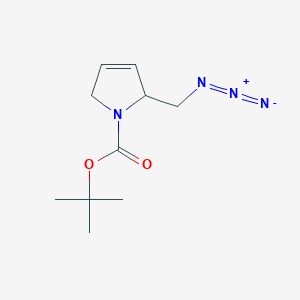
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2779749.png)